molecular formula C10H10N2OS B13325749 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol

2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol

Cat. No.: B13325749
M. Wt: 206.27 g/mol
InChI Key: NCMSCQBCNWHUFU-UHFFFAOYSA-N
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Description

2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 2-position and a thiophen-2-ylmethyl group at the 6-position. The presence of both pyrimidine and thiophene rings in its structure makes it an interesting compound for various scientific applications, particularly in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylpyrimidin-4-ol with thiophen-2-ylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methyl and thiophen-2-ylmethyl positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Bases like potassium carbonate or sodium hydride in solvents like DMF or tetrahydrofuran (THF) are frequently employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its potential to inhibit specific enzymes or receptors.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. For example, it could inhibit dihydrofolate reductase (DHFR) by mimicking the natural substrate and preventing the enzyme from catalyzing its normal reaction. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(thiophen-2-yl)pyrimidine: Lacks the hydroxyl group at the 4-position.

    6-(Thiophen-2-ylmethyl)pyrimidin-4-ol: Lacks the methyl group at the 2-position.

    2-Methyl-6-(thiophen-2-yl)pyrimidin-4-ol: Lacks the methylene bridge between the thiophene and pyrimidine rings.

Uniqueness

2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol is unique due to the presence of both a methyl group and a thiophen-2-ylmethyl group on the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile building block in synthetic chemistry and as a bioactive molecule in medicinal research.

Properties

IUPAC Name

2-methyl-4-(thiophen-2-ylmethyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-7-11-8(6-10(13)12-7)5-9-3-2-4-14-9/h2-4,6H,5H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMSCQBCNWHUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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